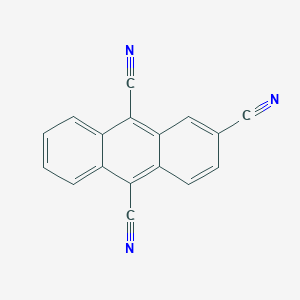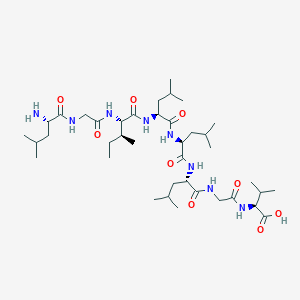![molecular formula C25H23NS3 B14268581 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene CAS No. 138197-19-0](/img/structure/B14268581.png)
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is a chemical compound known for its unique structure and properties. It belongs to a class of compounds that exhibit thermally activated delayed fluorescence (TADF), making it significant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[44]non-7-ene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study TADF and related photophysical phenomena.
Biology: The compound’s fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Industry: Significant in the development of OLEDs and other organic electronic devices.
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene involves its ability to undergo TADF. This process allows the compound to harvest triplet excitons and convert them into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved include the interaction between the donor and acceptor moieties within the molecule, facilitating reverse intersystem crossing (RISC) and enhancing fluorescence efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ): Another TADF compound with similar photophysical properties.
4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB): Used in OLEDs as a fluorescent emitter.
Uniqueness
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is unique due to its specific spiro structure, which contributes to its distinct photophysical properties and high efficiency in TADF applications. Its ability to undergo efficient reverse intersystem crossing sets it apart from other similar compounds .
Propriétés
Numéro CAS |
138197-19-0 |
|---|---|
Formule moléculaire |
C25H23NS3 |
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
4,4-dimethyl-2,9,9-triphenyl-1,6,8-trithia-3-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C25H23NS3/c1-23(2)25(29-22(26-23)19-12-6-3-7-13-19)24(27-18-28-25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
Clé InChI |
NWEFSTMDQJPNIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)SC(=N1)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)

![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)

